molecular formula C9H5N3OS2 B5687690 5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B5687690
M. Wt: 235.3 g/mol
InChI Key: SNYOWFRXSCIZQR-DAXSKMNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, also known as TTA, is a chemical compound that has been widely studied for its potential applications in scientific research. TTA is a thiazolo-triazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of 5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not yet fully understood, but research has suggested that the compound may act by inhibiting key enzymes involved in cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its potential as a therapeutic agent, this compound has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can modulate the activity of various signaling pathways involved in cell growth, differentiation, and apoptosis. This compound has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one in laboratory experiments is its relatively low cost and ease of synthesis. However, this compound can be difficult to work with due to its low solubility in aqueous solutions. In addition, the compound is highly reactive and can be unstable under certain conditions, which can make handling and storage challenging.

Future Directions

There are many potential future directions for research on 5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. One area of interest is the identification of the specific signaling pathways and enzymes that are targeted by the compound. This could lead to the development of more targeted therapies for cancer and other diseases. Other potential areas of research include the use of this compound as a tool for studying the mechanisms of cell growth and differentiation, and the application of this compound in the development of new drug delivery systems. Overall, this compound is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of 5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be accomplished through a variety of methods, including condensation reactions between thiosemicarbazide and 2-thienylcarboxaldehyde. Other methods include the use of hydrazine derivatives and other reagents. The synthesis of this compound is typically carried out in a laboratory setting, and requires careful attention to detail and precise reaction conditions.

Scientific Research Applications

5-(2-thienylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been the subject of extensive scientific research due to its potential applications in a variety of fields. One area of research has focused on the compound's potential as a therapeutic agent, particularly in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and has been proposed as a potential chemotherapeutic agent.

properties

IUPAC Name

(5Z)-5-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3OS2/c13-8-7(4-6-2-1-3-14-6)15-9-10-5-11-12(8)9/h1-5H/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYOWFRXSCIZQR-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N3C(=NC=N3)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N3C(=NC=N3)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.